4,4'-Isopropylidenediphenoxyacetic Acid

Description

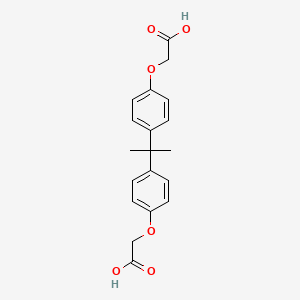

4,4'-Isopropylidenediphenoxyacetic Acid (CAS: 3539-42-2), also known as Bisphenol A O,O-Diacetic Acid, is a bisphenol derivative with the molecular formula C₁₉H₂₀O₆ and a molecular weight of 344.36 g/mol . It features a central isopropylidene group bridging two phenoxyacetic acid moieties. The compound is characterized by high purity (>98.0% by HPLC/T) and is commonly supplied as a crystalline solid with a melting point of 179°C .

Key applications include its use as a biochemical reagent in ELISA kits, PCR detection assays, and pharmacological research . It is soluble in DMSO, with recommended stock solutions prepared at 10 mM concentrations for experimental use. Storage conditions vary: -80°C for 6 months or -20°C for 1 month to maintain stability .

Properties

IUPAC Name |

2-[4-[2-[4-(carboxymethoxy)phenyl]propan-2-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-19(2,13-3-7-15(8-4-13)24-11-17(20)21)14-5-9-16(10-6-14)25-12-18(22)23/h3-10H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGPJSLWIIMUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(=O)O)C2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493966 | |

| Record name | 2,2'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3539-42-2 | |

| Record name | 2,2'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Isopropylidenediphenoxyacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,4’-Isopropylidenediphenoxyacetic Acid typically involves the reaction of Bisphenol A with chloroacetic acid under basic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods often involve the use of solvents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

4,4’-Isopropylidenediphenoxyacetic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Isopropylidenediphenoxyacetic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Isopropylidenediphenoxyacetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its interaction with signaling molecules .

Comparison with Similar Compounds

Tetrabromobisphenol A (TBBPA)

- Structure: Brominated derivative of bisphenol A, with four bromine atoms replacing hydrogen atoms on the aromatic rings.

- Molecular Formula : C₁₅H₁₂Br₄O₂; Molecular Weight : 543.87 g/mol .

- Purity : >98.0% (GC/T) .

- Applications: Primarily used as a flame retardant in plastics and electronics, contrasting with the biochemical applications of 4,4'-Isopropylidenediphenoxyacetic Acid .

- Safety : Classified as a substance of very high concern (SVHC) due to persistence and bioaccumulation risks .

4,4’-Isopropylidenediphenol (Bisphenol A, BPA)

4,4'-Methylenedi-2,6-xylenol

- Structure : Contains a methylene bridge and methyl substituents on the aromatic rings.

- Molecular Formula : C₁₅H₁₆O₂; Molecular Weight : 228.29 g/mol .

- Applications: Used in polymer synthesis and as an antioxidant. Lacks the carboxylic acid functional groups present in this compound, limiting its utility in aqueous biochemical systems .

Physicochemical Properties

Key Differentiators

Functional Groups: The acetic acid groups in this compound enhance water solubility and enable conjugation in biochemical assays, unlike non-polar analogues like BPA or TBBPA .

Regulatory Status: While BPA and TBBPA face regulatory restrictions, this compound remains unregulated, likely due to its specialized applications and lower toxicity profile .

Thermal Stability : Higher melting point (179°C) compared to BPA (158°C), suggesting greater thermal resilience in experimental conditions .

Biological Activity

4,4'-Isopropylidenediphenoxyacetic Acid (CAS No. 3539-42-2) is a compound belonging to the class of phenoxyacetic acids, known for their significant biological activities, particularly in agricultural and pharmaceutical applications. Its unique structure, featuring two phenyl rings linked by an isopropylidene group and a carboxylic acid functional group, enhances its interaction with biological systems.

The chemical formula of this compound is . Its structure allows it to exhibit properties typical of both phenolic and carboxylic compounds. This compound has been studied for various biological activities, including herbicidal effects and potential therapeutic applications.

Herbicidal and Plant Growth Regulation

This compound functions similarly to auxins, which are plant hormones that regulate growth. It promotes cell elongation and division, leading to enhanced growth responses in plants. This compound is particularly effective as a herbicide, targeting broadleaf weeds by mimicking natural plant growth regulators.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic properties. These derivatives have been shown to interact with specific receptors involved in inflammation pathways, potentially leading to reduced pain and inflammation in various biological systems.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence metabolic pathways. Studies suggest that it interacts with specific receptors that regulate plant growth and may also affect human enzymes related to inflammation and pain management.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylacetic Acid | Contains one phenyl ring and a carboxylic acid | Used in pharmaceuticals; precursor for methamphetamine |

| 2,4-Dichlorophenoxyacetic Acid | Contains two chlorine atoms on the phenol ring | Widely used herbicide; affects broadleaf weeds |

| 4-Hydroxyphenylacetic Acid | Hydroxyl group on the phenolic ring | Exhibits antioxidant properties |

| 2-(2,4-Dichlorophenoxy)propionic Acid | Similar auxin-like activity | Used primarily as an herbicide |

The dual phenolic structure combined with an isopropylidene moiety enhances the stability and biological activity of this compound compared to other similar compounds.

Case Studies

- Herbicidal Efficacy : A study demonstrated that this compound effectively controlled the growth of several broadleaf weed species in agricultural settings. The compound's application resulted in significant reductions in weed biomass compared to untreated controls.

- Anti-inflammatory Activity : In vitro studies showed that derivatives of this compound inhibited the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory conditions.

- Metabolic Pathway Interaction : Research using transcriptomic analysis revealed that exposure to this compound altered the expression of genes involved in metabolic pathways associated with growth regulation and stress response in plants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.